molecular formula C6H11B B3287276 1-Bromo-3-hexene CAS No. 84254-20-6

1-Bromo-3-hexene

Cat. No.: B3287276
CAS No.: 84254-20-6
M. Wt: 163.06 g/mol
InChI Key: HSNATJOWAYTBGM-ONEGZZNKSA-N
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Description

1-Bromo-3-hexene is an organic compound with the molecular formula C₆H₁₁Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of a hexene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

1-Bromo-3-hexene can be synthesized through several methods. One common method involves the addition of hydrogen bromide to 1-hexyne, which results in the formation of this compound. Another method includes the reaction of 3-hexene with bromine in the presence of a catalyst . Industrial production methods often involve the use of Grignard reagents, where 3-hexylmagnesium bromide reacts with a suitable electrophile to produce this compound .

Chemical Reactions Analysis

1-Bromo-3-hexene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen bromide, bromine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-hexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-hexene in chemical reactions typically involves the formation of a bromonium ion intermediate during electrophilic addition reactions. This intermediate is then attacked by nucleophiles, leading to the formation of the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Bromo-3-hexene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.

Properties

IUPAC Name

(E)-1-bromohex-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNATJOWAYTBGM-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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